2-(1H-indol-3-yl)-1,1-diphenylethanol
Description
Properties
Molecular Formula |
C22H19NO |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2 |
InChI Key |
MEUKPODTXKAQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Bis(1H-indol-3-yl)-2-phenylethane
- Structure : Features two indole groups at C1 and a phenyl group at C2, differing from the target compound’s single indole and dual phenyl arrangement.
- Properties : Exhibits antimicrobial activity against Aerobacter aerogenes (MIC = 0.125 g/L) due to its bis-indolyl structure, which enhances π-π stacking and hydrophobic interactions with biological targets .
- Reactivity: Likely less prone to dehydration than 2-(1H-indol-3-yl)-1,1-diphenylethanol due to steric hindrance from the two indole groups.
2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol
- Structure : Replaces the indole group with a pyridyl moiety, altering electronic properties (pyridine’s electron-withdrawing effect vs. indole’s electron-rich nature).
- Applications : Serves as a multianionic (N, O) ligand for transition metals (e.g., Ru, Mo) and main-group elements (e.g., B, Si), highlighting the role of heteroatoms in coordination chemistry .
- Synthesis : Prepared from 2,6-lutidine in moderate yields, suggesting that analogous routes could apply to the indole-containing variant .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives
- Structure: Incorporates an adamantane group and oxoacetamide chain, diverging significantly from the ethanol backbone of the target compound.
- Bioactivity : Demonstrates cytotoxicity and apoptosis-inducing properties in cancer cells, attributed to the adamantane group’s lipophilicity and metabolic stability .
1-(1H-Indol-3-yl)-2-(methylamino)ethanol
- Structure: Substitutes one phenyl group with a methylamino moiety, introducing basicity and hydrogen-bonding capability.
- Reactivity: The methylamino group may facilitate salt formation or intramolecular interactions, contrasting with the purely aromatic substituents in this compound .
Reactivity and Functional Group Analysis
Dehydration Pathways
- This compound: Expected to undergo acid-catalyzed dehydration to form 2-(1H-indol-3-yl)-1,1-diphenylethene, analogous to 1,1-diphenylethanol’s conversion to 1,1-diphenylethene .
- 1,1-Diphenylethanol: Under N-iodosuccinimide (NIS) catalysis, it dehydrates selectively, whereas indole-substituted variants may exhibit altered regioselectivity due to steric/electronic effects .
Halogenation Reactions
- 1,1-Diphenylethanol: Reacts with N-halosuccinimides (NCS/NBS) in aqueous media to form vicinal halohydrins (e.g., 2-chloro-1,1-diphenylethanol). Hydrophobic analogs require surfactants (e.g., SDS) for improved yields .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reaction Conditions and Outcomes
Q & A
Basic Research Questions
Q. What catalytic conditions optimize the synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or indole functionalization. Evidence from similar indole derivatives (e.g., 3,3-di(1H-indol-3-yl)indol-2-ones) suggests using p-toluenesulfonic acid (p-TSA) as a catalyst under mild conditions (60–80°C, 4–6 hours) to enhance yield and reduce side reactions . Key considerations include solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of indole to diphenylacetyl precursors to minimize dimerization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., acetone-d6) to resolve aromatic proton environments (δ 6.5–8.5 ppm for indole and diphenyl groups) .
- HRMS : Confirm molecular weight (C22H19NO) with high-resolution mass spectrometry (expected [M+H]+: 314.1545) .
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data in structural analysis be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, PubChem-derived computational models (InChI, SMILES) may not account for solvation or hydrogen bonding. Validate predictions by comparing experimental NMR chemical shifts with density functional theory (DFT)-calculated values in implicit solvent models (e.g., PCM) . Adjust force fields in molecular dynamics simulations to match observed crystal packing .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Methodological Answer :
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive indole NH sites during sulfonation or oxidation steps .
- By-product monitoring : Employ TLC or LC-MS to track intermediates. For example, sulfonyl intermediates (e.g., 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone) may require purification via flash chromatography (hexane/EtOAc gradients) .
- Temperature control : Maintain reactions below 80°C to prevent indole ring decomposition .
Q. How should researchers design experiments to assess stability under varying pH and temperature?
- Methodological Answer :
- pH stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for indole). Note: Acidic conditions may protonate the indole NH, altering reactivity .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) and DSC for phase transitions .
- Light sensitivity : Store samples in amber vials under inert gas to prevent photooxidation .
Data Analysis and Interpretation
Q. How should unexpected by-products in synthesis be interpreted?
- Methodological Answer :
- Mechanistic insight : By-products like 3,3-diindolyl derivatives may form via electrophilic dimerization. Use kinetic studies (variable reaction times) to identify competing pathways .
- Isolation and characterization : Purify by-products using preparative HPLC and assign structures via 2D NMR (COSY, HSQC) .
- Computational validation : Compare proposed by-product mechanisms with DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
